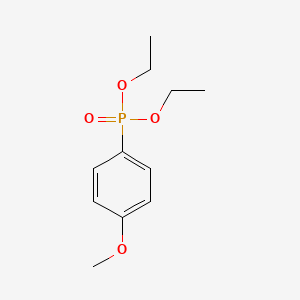

4-甲氧基苯基磷酸二乙酯

描述

Diethyl 4-Methoxyphenylphosphonate is an organic compound with the molecular formula C11H17O4P. It is a phosphonate ester derived from 4-methoxyphenol and diethyl phosphite. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-phosphorus bonds, which are crucial in various chemical reactions and industrial processes .

科学研究应用

Diethyl 4-Methoxyphenylphosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals, particularly those targeting enzymes and receptors.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

作用机制

Target of Action

Diethyl 4-Methoxyphenylphosphonate, also known as 4-Methoxyphenylphosphonic Acid Diethyl Ester, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

It has been used as a reactant for the synthesis of various compounds, including γ-monofluorinated goniothalamin analogs, stilbenoid derivatives with neuroprotective activity, resveratrol-chroman hybrids with antioxidant activity, and oligostilbenoids . These synthesized compounds can affect different biochemical pathways and have downstream effects.

Result of Action

The compounds synthesized using it as a reactant have shown various effects, such as neuroprotective and antioxidant activities .

生化分析

Biochemical Properties

Diethyl 4-Methoxyphenylphosphonate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of γ-Monofluorinated goniothalamin analogs via ring-opening hydrofluorination . The nature of these interactions often involves the formation of phosphonate esters, which can act as enzyme inhibitors or activators depending on the specific biochemical context.

Cellular Effects

Diethyl 4-Methoxyphenylphosphonate influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of resveratrol-chroman hybrids with antioxidant activity, which can modulate neuroinflammation and differentiation of neural stem cells . These effects suggest that Diethyl 4-Methoxyphenylphosphonate can play a role in regulating cellular responses to oxidative stress and inflammation.

Molecular Mechanism

The molecular mechanism of Diethyl 4-Methoxyphenylphosphonate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. It can bind to active sites of enzymes, altering their activity and affecting downstream biochemical pathways. For instance, it has been used in the synthesis of stilbenoid derivatives with neuroprotective activity, indicating its potential to modulate enzyme activity and protect against neurodegenerative processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diethyl 4-Methoxyphenylphosphonate can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Diethyl 4-Methoxyphenylphosphonate is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of Diethyl 4-Methoxyphenylphosphonate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme activation or antioxidant activity. At higher doses, it can lead to toxic or adverse effects. For example, high doses of organophosphorus compounds, including Diethyl 4-Methoxyphenylphosphonate, have been associated with neurotoxicity and inhibition of acetylcholinesterase . Therefore, careful dosage optimization is essential to balance its therapeutic potential and toxicity.

Metabolic Pathways

Diethyl 4-Methoxyphenylphosphonate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can undergo hydrolysis to form intermediate compounds, which may further participate in biochemical reactions. For instance, the hydrolysis of organophosphates can lead to the formation of diethyl thiophosphoric acid and other metabolites . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism and function.

Transport and Distribution

Within cells and tissues, Diethyl 4-Methoxyphenylphosphonate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its activity and effectiveness. For example, its distribution within neural tissues may enhance its neuroprotective effects .

Subcellular Localization

The subcellular localization of Diethyl 4-Methoxyphenylphosphonate is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its precise mechanisms of action and potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions: Diethyl 4-Methoxyphenylphosphonate can be synthesized through several methods. One common method involves the Arbuzov reaction, where trialkyl phosphites react with aryl halides under specific conditions. Another method is the Hirao reaction, which involves the palladium-catalyzed cross-coupling of dialkyl phosphites with aryl halides .

Industrial Production Methods: In industrial settings, the synthesis of Diethyl 4-Methoxyphenylphosphonate often employs the Hirao reaction due to its efficiency and scalability. The reaction typically uses a palladium catalyst, such as palladium acetate, and a base like triethylamine, under microwave-assisted and solvent-free conditions to enhance the reaction rate and yield .

化学反应分析

Types of Reactions: Diethyl 4-Methoxyphenylphosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.

Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phenylphosphonates .

相似化合物的比较

- Diethyl 4-Methylphenylphosphonate

- Diethyl 4-Chlorophenylphosphonate

- Diethyl 4-Bromophenylphosphonate

Comparison: Diethyl 4-Methoxyphenylphosphonate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its methyl, chloro, and bromo counterparts. The methoxy group also influences the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and industrial processes .

生物活性

Diethyl 4-Methoxyphenylphosphonate (DEMP) is a compound of significant interest in medicinal and synthetic chemistry due to its diverse biological activities and applications. This article aims to explore the biological activity of DEMP through various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Synthesis

Diethyl 4-Methoxyphenylphosphonate is characterized by the presence of a methoxy group on the aromatic ring, which enhances its reactivity and biological properties. The synthesis typically involves the reaction of diethyl phosphite with 4-methoxyphenol or related aryl halides under specific conditions such as the Hirao reaction, which facilitates the formation of aryl phosphonates efficiently .

Antimicrobial Properties

Research has indicated that DEMP exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition at lower concentrations. For instance, DEMP showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Antioxidant Activity

DEMP has also been investigated for its antioxidant properties. It was found to scavenge free radicals effectively, which is critical in preventing oxidative stress-related damage in cells. The compound's ability to modulate oxidative pathways positions it as a candidate for further research in neuroprotection and age-related diseases .

Neuroprotective Effects

In preclinical studies, DEMP has shown promise in neuroprotective applications. Its derivatives have been linked to the modulation of neuroinflammation and promotion of neural stem cell differentiation. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

- Antimicrobial Efficacy : A detailed study published in MDPI assessed the antimicrobial properties of DEMP against a panel of pathogens. The results indicated that DEMP exhibited significant bactericidal activity, particularly against Gram-positive bacteria, which could be attributed to its phosphonate structure enhancing membrane permeability .

- Neuroprotective Mechanisms : In another study focusing on neuroprotection, DEMP was administered to animal models subjected to oxidative stress. The results demonstrated a reduction in markers of neuroinflammation and improved cognitive function in treated animals, suggesting that DEMP may play a role in mitigating neurodegenerative processes .

Research Findings Summary Table

属性

IUPAC Name |

1-diethoxyphosphoryl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUVLLBGFFIEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345480 | |

| Record name | Diethyl 4-Methoxyphenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3762-33-2 | |

| Record name | Diethyl 4-Methoxyphenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。